
Pht-lys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pht-lys-OH, also known as phthaloyl-lysine, is a compound where the amino acid lysine is protected by a phthaloyl group. This protection is crucial in peptide synthesis to prevent unwanted reactions at the amino group of lysine. The phthaloyl group is stable under various conditions, making it a popular choice for protecting amino acids during complex synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phthaloyl-lysine typically involves the reaction of lysine with phthalic anhydride. This reaction is carried out under dehydrative conditions, often at elevated temperatures. The phthalic anhydride reacts with the amino group of lysine to form the phthaloyl-protected lysine .
Industrial Production Methods
In industrial settings, the production of phthaloyl-lysine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where lysine and phthalic anhydride are combined under controlled conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Phthaloyl-lysine undergoes various chemical reactions, including:
Hydrolysis: The phthaloyl group can be removed under acidic or basic conditions to regenerate free lysine.
Substitution: The phthaloyl group can be substituted by other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Using hydrochloric acid or trifluoroacetic acid to remove the phthaloyl group.
Basic Hydrolysis: Using sodium hydroxide or ammonia for deprotection.
Major Products Formed
The primary product formed from the hydrolysis of phthaloyl-lysine is free lysine. Other products depend on the specific substitution reactions carried out.
科学的研究の応用
Phthaloyl-lysine is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected form of lysine, it is used in the synthesis of peptides to prevent unwanted side reactions.
Bioconjugation: Used in the preparation of peptide and protein conjugates for various biomedical applications.
Drug Delivery: Incorporated into peptide-based hydrogels for controlled drug release.
作用機序
The primary function of phthaloyl-lysine is to protect the amino group of lysine during synthetic processes. The phthaloyl group is stable under various conditions, preventing unwanted reactions. Upon completion of the synthesis, the phthaloyl group can be removed to regenerate free lysine, which can then participate in further reactions.
類似化合物との比較
Similar Compounds
Cbz-lysine: Lysine protected by a benzyloxycarbonyl group.
Fmoc-lysine: Lysine protected by a fluorenylmethyloxycarbonyl group.
Boc-lysine: Lysine protected by a tert-butoxycarbonyl group.
Uniqueness
Phthaloyl-lysine is unique due to its stability under catalytic hydrogenolysis, HBr/HOAc treatment, and Na/NH3 reduction, but it is not stable under basic conditions. This makes it particularly useful in synthetic processes where these conditions are required.
特性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
(2S)-6-amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H16N2O4/c15-8-4-3-7-11(14(19)20)16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8,15H2,(H,19,20)/t11-/m0/s1 |
InChIキー |
SDRCIRRZUWHXAV-NSHDSACASA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCCCN)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



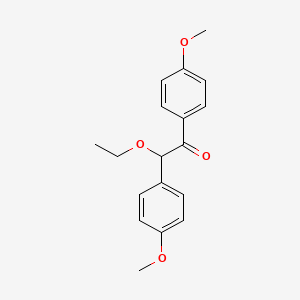


![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)
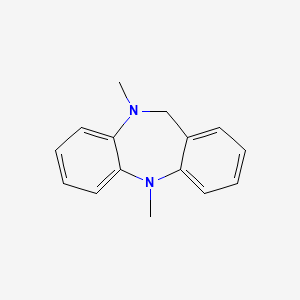

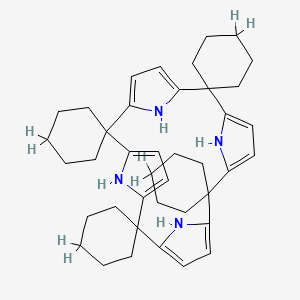

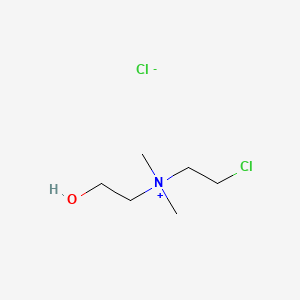

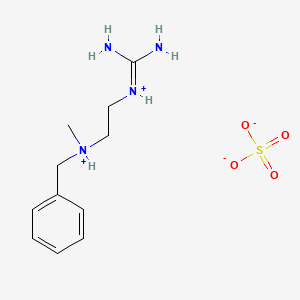
![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)
